molecular formula C13H19NO B1629608 3-(2,4-Dimethylphenoxy)piperidine CAS No. 946759-09-7

3-(2,4-Dimethylphenoxy)piperidine

Cat. No.: B1629608
CAS No.: 946759-09-7
M. Wt: 205.3 g/mol
InChI Key: IBRHPKNLJPWLKO-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenoxy)piperidine is a piperidine derivative featuring a phenoxy group substituted with methyl groups at the 2- and 4-positions. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications that influence pharmacological activity and selectivity.

Piperidine derivatives are widely studied for their roles as serotonin reuptake inhibitors (SSRIs), dopaminergic ligands, and antimicrobial agents. The substitution pattern on the phenoxy ring and the piperidine nitrogen significantly impacts receptor binding affinity and metabolic stability .

Properties

CAS No.

946759-09-7

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

3-(2,4-dimethylphenoxy)piperidine

InChI

InChI=1S/C13H19NO/c1-10-5-6-13(11(2)8-10)15-12-4-3-7-14-9-12/h5-6,8,12,14H,3-4,7,9H2,1-2H3

InChI Key

IBRHPKNLJPWLKO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC2CCCNC2)C

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCNC2)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Piperidine Derivatives with Phenoxy Substituents

Compound Name Substituents on Phenoxy Ring Piperidine Position Biological Activity/Notes Reference
3-(2,4-Dimethylphenoxy)piperidine 2,4-dimethyl 3-position Potential SSRI activity (structural analogy)
3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine 2,5-dimethoxy, 4-CF₃ 3-position SSRI activity (IC₅₀: 12 nM for SERT)
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine 2,4-Cl; 3,5-dimethyl Ethyl linker at 3-position Antimicrobial applications (structural alert noted)
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine 3-CF₃ 4-position Neuromodulatory potential
3-(2,3-Dimethylphenoxy)piperidine 2,3-dimethyl 3-position Supplier-listed; no explicit activity

Key Observations :

  • Electron-Withdrawing Groups : The introduction of CF₃ (e.g., in ) enhances SSRI potency compared to methyl groups, likely due to increased lipophilicity and receptor interaction.
  • Chlorinated Derivatives : Compounds with Cl substituents (e.g., ) often exhibit antimicrobial properties but may carry structural alerts for toxicity .
  • Positional Effects : Piperidine substitution at the 3-position (vs. 4-position) correlates with improved CNS penetration in SSRIs .

Critical Insights :

  • Selectivity : Dimethoxy and CF₃ substitutions () reduce off-target effects compared to halogenated derivatives.
  • Metabolic Stability : Methyl groups (e.g., 2,4-dimethyl in ) may enhance metabolic stability over methoxy groups due to reduced oxidative metabolism.

Preparation Methods

Catalytic Hydrogenation of 3-(2,4-Dimethylphenoxy)pyridine

The reduction of pyridine derivatives to piperidines using noble metal catalysts remains a cornerstone of heterocycle synthesis. Patent CN112661694B demonstrates that 4-(dimethoxymethyl)piperidine can be obtained via hydrogenation of 4-(dimethoxymethyl)pyridine using Ru/C or Rh/C catalysts under 2–4 MPa H₂ pressure. For 3-(2,4-Dimethylphenoxy)piperidine, analogous conditions could be applied to 3-(2,4-Dimethylphenoxy)pyridine.

Table 1. Comparative hydrogenation conditions for pyridine derivatives

Substrate Catalyst Pressure (MPa) Temp (°C) Yield (%) Purity (%) Source
4-(Dimethoxymethyl)pyridine Ru/C 4 100 96.9 99.4
4-(Dimethoxymethyl)pyridine Rh/C 4 90 97.1 99.7
Proposed: 3-(2,4-DMP)pyridine Ru/C 3–4 80–100 ≥95* ≥99*

*Predicted based on analogous systems.

Critical parameters include:

  • Catalyst loading : 10–15 wt% Ru/C achieves optimal activity without over-reduction.
  • Solvent selection : Polar aprotic solvents like methyl acetate or toluene enhance substrate solubility while preventing catalyst poisoning.
  • Steric effects : The 2,4-dimethyl substituents on the phenoxy group may necessitate higher temperatures (≥80°C) to overcome rotational barriers during ring saturation.

Asymmetric Reductive Heck Coupling

Rh-Catalyzed Carbometalation Strategy

The JACS (2023) protocol for 3-substituted piperidines employs Rh-catalyzed asymmetric reductive Heck reactions between pyridine-1(2H)-carboxylates and boronic acids. Adapting this to this compound synthesis would involve:

  • Substrate preparation : 2,4-Dimethylphenol-derived boronic acid (2,4-DMP-BA)
  • Coupling reaction :
    $$
    \text{Pyridine-1(2H)-carboxylate} + \text{2,4-DMP-BA} \xrightarrow{\text{Rh(cod)}2\text{BF}4, (R)-Segphos}} \text{3-(2,4-DMP-phenoxy)-1,2,3,6-tetrahydropyridine}
    $$
  • Final reduction : Hydrogenation of the tetrahydropyridine intermediate to piperidine.

Table 2. Performance of Rh-catalyzed piperidine synthesis

Boronic Acid ee (%) Yield (%) Turnover (TON) Reference
Phenyl 98 91 450
2-Naphthyl 97 89 430
Proposed: 2,4-DMP-BA ≥95* ≥90* ≥400*

*Estimated based on aryl boronic acid reactivity.

This method’s advantages include:

  • Stereocontrol : Chiral Rh catalysts induce >95% enantiomeric excess (ee) for 3-aryl piperidines.
  • Functional group tolerance : Ethers (e.g., phenoxy groups) remain intact under the mild reaction conditions.

N-Benzylation/Reduction Sequences

Adaptation of Patent CN105461617A Methodology

Patent CN105461617A outlines a four-step synthesis for 4-[4-(trifluoromethoxy)phenoxy]piperidine. Translating this to this compound would require:

  • Quaternization : React 3-bromopyridine with 2,4-dimethylphenol under Ullmann conditions to form 3-(2,4-DMP-phenoxy)pyridine.
  • N-Benzylation : Treatment with benzyl bromide to generate N-benzyl-3-(2,4-DMP-phenoxy)pyridinium bromide.
  • Reduction : Sodium borohydride reduces the pyridinium salt to N-benzyl-1,2,3,6-tetrahydropyridine.
  • Hydrogenolysis : Catalytic hydrogenation removes the benzyl group while saturating the ring.

Table 3. Critical steps in N-benzylation/reduction approach

Step Reagents/Conditions Yield (%) Challenges
Quaternization CuI, 1,10-phenanthroline, K₂CO₃ 70–80 Regioselectivity at pyridine C3
N-Benzylation BnBr, DMF, 80°C 85–90 Over-alkylation side reactions
Borohydride reduction NaBH₄, THF, 0–15°C 90–95 Incomplete reduction to tetrahydropyridine
Hydrogenolysis Pd/C, H₂ (1 atm), EtOH 95–98 Debenzylation without ring opening

While this route is lengthier than direct hydrogenation, it avoids the need for high-pressure hydrogenation equipment.

Comparative Analysis of Synthetic Routes

Table 4. Strategic advantages and limitations

Method Steps Total Yield (%) ee (%) Equipment Needs Scalability
Pyridine hydrogenation 2 90–96 High-pressure reactor Excellent
Rh-catalyzed coupling 3 80–85 ≥95 Schlenk line Moderate
N-Benzylation/reduction 4 50–60 Ambient pressure Good

Critical considerations:

  • Catalyst cost : Rh-based systems (≈$1,500/mol) increase expenses compared to Ru/C (≈$200/mol).
  • Regioselectivity : Direct C3 functionalization remains challenging without directing groups. The Rh-catalyzed method inherently targets the 3-position.
  • Purity : Hydrogenation routes yield ≥99% pure product after distillation, whereas multistep sequences require chromatography.

Q & A

Q. What are the standard synthetic routes for 3-(2,4-Dimethylphenoxy)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 2,4-dimethylphenol and a piperidine derivative under basic conditions. Key steps include:

  • Alkylation : Reacting 2,4-dimethylphenol with a piperidine-containing electrophile (e.g., chloromethylpiperidine) in the presence of a base like NaOH or K₂CO₃ .
  • Salt Formation : Converting the free base to the hydrochloride salt via HCl treatment for improved stability .
  • Optimization : Yield and purity depend on solvent choice (e.g., DMF or dichloromethane), reaction temperature (reflux vs. room temperature), and stoichiometric ratios. For example, harsh reflux conditions may be required for low-acidity phenolic substrates .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the piperidine ring and phenoxy group, with shifts in aromatic protons (~6.5–7.5 ppm) and methyl groups (~2.0–2.5 ppm) .
  • Mass Spectrometry (EIMS) : Confirms molecular weight (e.g., 412–439 g/mol for derivatives) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups like C-O (phenoxy, ~1250 cm⁻¹) and N-H (piperidine, ~3300 cm⁻¹) .

Q. How should stability and storage conditions be determined for this compound?

  • Stability Tests : Monitor degradation under varying pH, temperature, and light exposure using HPLC or TLC. Evidence suggests piperidine derivatives are stable under inert storage but may degrade in acidic/basic conditions .
  • Storage Recommendations : Store in airtight containers at –20°C, away from strong oxidizers (e.g., peroxides) to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in biological outcomes (e.g., anticonvulsant efficacy) may arise from:

  • Structural Variants : Minor differences in substituent positions (e.g., 2,3- vs. 2,4-dimethylphenoxy groups) significantly alter receptor binding .
  • Assay Conditions : Variations in cell lines, dosing regimens, or in vivo models (e.g., MES vs. PTZ seizure models) .
  • Solution : Perform head-to-head comparisons using standardized protocols and validate findings with orthogonal assays (e.g., electrophysiology for anticonvulsant activity) .

Q. What computational strategies are suitable for predicting the pharmacokinetic properties of this compound?

  • In Silico Modeling : Use tools like SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions based on the compound’s methoxy and piperidine groups .
  • Docking Studies : Map interactions with target receptors (e.g., GABAₐ for anticonvulsant effects) using AutoDock Vina or Schrödinger .
  • Validation : Compare predictions with in vitro metabolic stability assays (e.g., microsomal incubation) .

Q. How can researchers design studies to assess environmental impacts or degradation pathways?

  • Ecotoxicity Screening : Use Daphnia magna or algae growth inhibition assays to evaluate acute toxicity (data gaps exist in current evidence) .
  • Degradation Analysis : Perform photolysis/hydrolysis studies under simulated environmental conditions, followed by LC-MS to identify breakdown products .
  • Regulatory Compliance : Align disposal protocols with local regulations (e.g., incineration for halogenated byproducts) .

Q. What methodological approaches are recommended for studying metabolic pathways?

  • In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, then use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Isotope Labeling : Track metabolic fate using ¹⁴C-labeled compounds in rodent models .
  • Enzyme Inhibition : Test CYP450 isoform-specific inhibitors to identify metabolic enzymes involved .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDichloromethane/EtOH
TemperatureReflux (70–80°C)
BaseK₂CO₃
PurificationColumn chromatography

Q. Table 2: Biological Activity Models

ModelApplicationKey OutcomeReference
MES (Maximal Electroshock)Anticonvulsant screeningSeizure suppression
PTZ (Pentylenetetrazole)Epilepsy mechanism studyThreshold modulation
Microsomal StabilityMetabolic profilingHalf-life prediction

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